3-(2-Bromooxazol-5-yl)phenol
CAS No.:
Cat. No.: VC14113106
Molecular Formula: C9H6BrNO2
Molecular Weight: 240.05 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H6BrNO2 |
|---|---|
| Molecular Weight | 240.05 g/mol |
| IUPAC Name | 3-(2-bromo-1,3-oxazol-5-yl)phenol |
| Standard InChI | InChI=1S/C9H6BrNO2/c10-9-11-5-8(13-9)6-2-1-3-7(12)4-6/h1-5,12H |
| Standard InChI Key | MYRMFJKLVBCXJF-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC(=C1)O)C2=CN=C(O2)Br |
Introduction
Chemical Structure and Molecular Characteristics
Core Architecture
The molecule consists of a phenol ring substituted at the 3-position with a 2-bromooxazol-5-yl group. The oxazole ring, a five-membered heterocycle containing oxygen and nitrogen, is brominated at the 2-position, enhancing its electrophilicity. The phenol’s hydroxyl group (-OH) contributes hydrogen-bonding capacity and acidity (pKa ≈ 10) .
Key Structural Features:
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Phenolic Ring: Provides redox activity and sites for electrophilic substitution.
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Oxazole Moiety: Introduces π-conjugation and polarizability, influencing electronic properties.
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Bromine Substituent: Acts as a leaving group in nucleophilic substitutions and cross-coupling reactions .
Comparative Analysis with Analogues
The structural uniqueness of 3-(2-Bromooxazol-5-yl)phenol becomes evident when compared to related compounds:
Synthesis and Reaction Pathways
Synthetic Strategies
While no direct synthesis of 3-(2-Bromooxazol-5-yl)phenol is documented, analogous routes from hindered phenol-heterocycle hybrids suggest feasible approaches:
Route 1: Oxazole Ring Formation
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Cyclocondensation: React 3-aminophenol with α-bromo ketones under acidic conditions to form the oxazole core .
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Bromination: Introduce bromine via electrophilic substitution using Br₂/FeBr₃ .
Route 2: Coupling Reactions
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Buchwald–Hartwig Amination: Couple pre-brominated oxazole with phenol derivatives using palladium catalysts .
Challenges in Synthesis
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Regioselectivity: Ensuring bromination occurs exclusively at the oxazole’s 2-position requires careful control of reaction conditions .
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Steric Hindrance: Bulky substituents on the oxazole may impede coupling efficiency .
Physicochemical Properties
Thermal Stability
Analogous bromophenol-oxazole hybrids exhibit melting points between 158–189°C , suggesting moderate thermal stability. The title compound’s predicted melting point aligns with this range (~160–170°C).
Solubility Profile
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Polar Solvents: Soluble in methanol and DMF due to hydrogen bonding .
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Nonpolar Solvents: Limited solubility in hexane or benzene .
Spectroscopic Characteristics
Reactivity and Functionalization
Electrophilic Substitution
The phenol ring undergoes nitration/sulfonation at the para position relative to the hydroxyl group. Bromine’s ortho/para-directing effect is mitigated by the oxazole’s electron-withdrawing nature .
Redox Behavior
Cyclic voltammetry of similar compounds shows oxidation potentials around +0.85 V (vs. Ag/AgCl), indicative of antioxidant potential .
Biological and Material Applications
Antimicrobial Activity
Hindered phenol-heterocycle hybrids demonstrate efficacy against Staphylococcus aureus (MIC = 32 μg/mL) . While untested for 3-(2-Bromooxazol-5-yl)phenol, its structural similarity suggests comparable bioactivity.
Antioxidant Capacity
The phenol’s ability to donate hydrogen atoms confers radical-scavenging activity. Dihydroxypyrimidine analogues show 2× higher antioxidant capacity than BHT .
Materials Science Applications
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